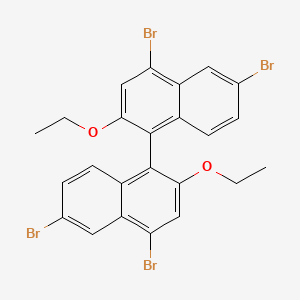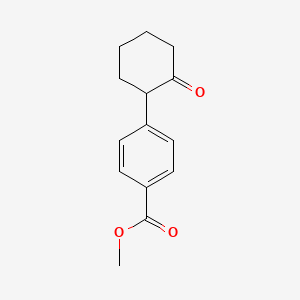![molecular formula C9H16Si2 B14135401 Methylenebis[ethynyl(dimethyl)silane] CAS No. 6984-09-4](/img/structure/B14135401.png)
Methylenebis[ethynyl(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis[ethynyl(dimethyl)silane] is a chemical compound with the molecular formula C9H16Si2 It is characterized by the presence of ethynyl groups attached to silicon atoms, which are further connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis[ethynyl(dimethyl)silane] typically involves the reaction of dimethylchlorosilane with acetylene in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of Dimethylchlorosilane with Acetylene:
Industrial Production Methods
On an industrial scale, the production of Methylenebis[ethynyl(dimethyl)silane] may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methylenebis[ethynyl(dimethyl)silane] undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The silicon atoms can participate in substitution reactions, where the ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl-substituted silanes.
Substitution: Formation of halogenated silanes.
Scientific Research Applications
Methylenebis[ethynyl(dimethyl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials, such as silicone resins and elastomers.
Mechanism of Action
The mechanism of action of Methylenebis[ethynyl(dimethyl)silane] involves its ability to form stable bonds with various substrates. The ethynyl groups provide sites for further chemical modifications, while the silicon atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Methylenebis(dimethylsilane): Similar structure but lacks ethynyl groups.
Triisopropyl(trimethylsilylethynyl)silane: Contains ethynyl groups but with different substituents on silicon.
Uniqueness
Methylenebis[ethynyl(dimethyl)silane] is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
6984-09-4 |
|---|---|
Molecular Formula |
C9H16Si2 |
Molecular Weight |
180.39 g/mol |
IUPAC Name |
ethynyl-[[ethynyl(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C9H16Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H,9H2,3-6H3 |
InChI Key |
VTOPPNIJZITLQD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C[Si](C)(C)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)
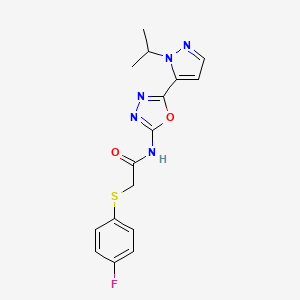
![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)
![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
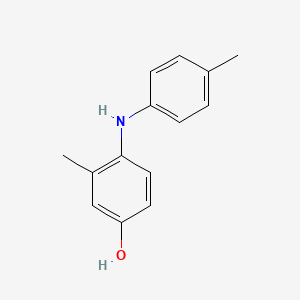
![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)
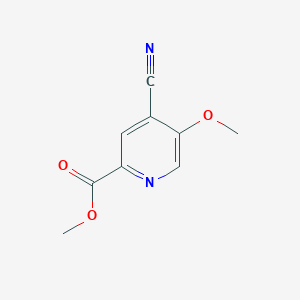
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
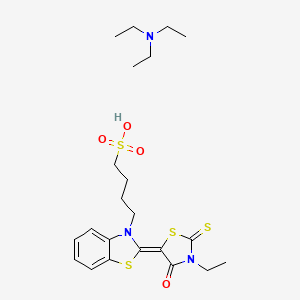
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
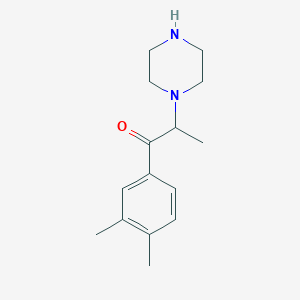
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
